molecular formula H5NO B032923 Ammoninum-d4 Deuteroxide CAS No. 12168-30-8

Ammoninum-d4 Deuteroxide

Cat. No.: B032923
CAS No.: 12168-30-8
M. Wt: 40.077 g/mol
InChI Key: VHUUQVKOLVNVRT-NSPFYZSMSA-N
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Description

Ammonium-d4 deuteroxide is a chemical compound with the molecular formula ND4OD. It is a deuterated form of ammonium hydroxide, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium-d4 deuteroxide can be synthesized through the reaction of deuterium oxide (D2O) with ammonium chloride (NH4Cl). The reaction involves the exchange of hydrogen atoms in ammonium chloride with deuterium atoms from deuterium oxide, resulting in the formation of ammonium-d4 deuteroxide. The reaction is typically carried out at room temperature and requires careful handling to avoid contamination with regular water.

Industrial Production Methods

In an industrial setting, the production of ammonium-d4 deuteroxide involves the use of high-purity deuterium oxide and ammonium chloride. The reaction is conducted in a controlled environment to ensure the purity and isotopic enrichment of the final product. The resulting solution is then concentrated to the desired level, typically around 25-26% in deuterium oxide.

Chemical Reactions Analysis

Types of Reactions

Ammonium-d4 deuteroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated nitrogen oxides.

    Reduction: It can be reduced to form deuterated ammonia.

    Substitution: It can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with ammonium-d4 deuteroxide include deuterated solvents, oxidizing agents like deuterated hydrogen peroxide, and reducing agents like deuterated lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from reactions involving ammonium-d4 deuteroxide include deuterated nitrogen oxides, deuterated ammonia, and various deuterated organic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ammonium-d4 deuteroxide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a deuterated solvent and reagent in NMR spectroscopy to study the structure and dynamics of organic and inorganic compounds.

    Biology: It is used in isotope labeling studies to trace metabolic pathways and investigate enzyme mechanisms.

    Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: It is used in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of ammonium-d4 deuteroxide involves the replacement of hydrogen atoms with deuterium atoms in chemical reactions. This isotopic substitution can affect the reaction kinetics and the stability of the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.

Comparison with Similar Compounds

Similar Compounds

    Ammonium-d chloride: Similar to ammonium-d4 deuteroxide but with chloride ions instead of hydroxide ions.

    Ammonium-15N hydroxide: Contains the nitrogen-15 isotope instead of deuterium.

    Deuterated ammonia: Contains deuterium atoms but lacks the hydroxide group.

Uniqueness

Ammonium-d4 deuteroxide is unique due to its high isotopic purity and its ability to act as both a deuterated solvent and a reagent in various chemical reactions. Its deuterium content makes it particularly valuable in NMR spectroscopy and isotope labeling studies, where precise isotopic labeling is essential.

Properties

InChI

InChI=1S/H3N.H2O/h1H3;1H2/i/hD5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUUQVKOLVNVRT-NSPFYZSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])[2H].[2H]O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

40.077 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12168-30-8
Record name [2H4]ammonium [2H]hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-(3-(2,3-dichlorobenzyl)-2-methyl-7-nitro-3H-benzo[d]imidazol-5-yl)morpholine (210 mg), iron powder (56 mg) and FeSO4 (152 mg) in ethanol (25 mL) and H2O (25 mL) was stirred at reflux temperature for 3 h. When TLC showed consumption of all starting material, the mixture was cooled to room temperature and filtered. The filtrate was concentrated in-vacuo and the residue was then purified by silica gel chromatography eluted with MeOH:DCM:NH3.H2O=1:60:0.5% to afford the desired product as a yellow solid (137 mg, 70%). 1H NMR (300 MHz, DMSO-d6) δ ppm 2.32 (s, 1H), 2.94 (t, 4H, J=4.8 Hz), 3.68 (t, 4H, J=4.8 Hz), 5.16 (br, s, 2H), 5.40 (s, 2H), 6.09 (d, 1H, J=1.8 Hz), 6.13 (d, 1H, J=1.8 Hz), 6.32 (dd, 1H, J=1.5, 7.5 Hz), 7.25 (t, 1H, J=7.5 Hz), 7.58 (dd, 1H, J=1.5, 7.5 Hz); LC-MS: m/e=391 [M+1]+.
Name
4-(3-(2,3-dichlorobenzyl)-2-methyl-7-nitro-3H-benzo[d]imidazol-5-yl)morpholine
Quantity
210 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mg
Type
catalyst
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

When oxime formation is conducted using an aqueous solution of hydroxylamine sulfate (hydroxylamine prepared by Rashig method, also called as ammonium sulfite method, where an aqueous solution of ammonium nitrate is reduced by sulfur dioxide in the presence of hydrogen sulfate ions, into hydroxyamide-N,N-disulfate, which is then hydrolyzed to obtain hydroxylamine sulfate) and ammonia water, ammonium sulfate is obtained as a byproduct from the separated aqueous phase. This ammonium sulfate is called as oxime ammonium sulfate, which is purified more easily than ammonium sulfate as a byproduct in the rearrangement step described in “BACKGROUND ART” (called as rearrangement ammonium sulfate) and can be thus sold in the market. When hydroxylamine prepared by HPO method wherein hydroxylamine phosphate is prepared is used, ammonium sulfate is not formed even in the oxime-forming step.
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
hydroxyamide N,N-disulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

To a solution of imidazo[1,2-a]pyridin-2-ylmethanol (3.0 g, 20 mmol) in EtOH (50 mL) was added manganese (IV) oxide (8.8 g, 100 mmol). The mixture was refluxed for 2 days. After cooling to room temperature, the mixture was filtered through Celite, and the filtrate was concentrated. The residue was purified by reverse phase column chromatography (eluting with acetonitrile in water 25% v/v, with 0.01% NH3.H2O) to afford the title compound (0.45 g, 15% yield) as a yellow solid. ESI MS: m/z 147 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
catalyst
Reaction Step One
Yield
0.01%
Yield
15%

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